Chromatographic Resolution from Atorvastatin and Co‑Eluting Impurities Under Pharmacopoeial HPLC Conditions
Under the European Pharmacopoeia liquid‑chromatography conditions for atorvastatin calcium impurity testing (C18 column, acetonitrile/ammonium acetate buffer pH 4.0 gradient), the target compound CAS 57754‑87‑7 elutes with a relative retention time (RRT) of approximately 0.87 relative to atorvastatin (RRT = 1.00), and achieves baseline resolution (Rₛ > 1.5) from the nearest specified impurity, atorvastatin impurity B (RRT ≈ 0.92) . In contrast, the des‑methyl analog N‑(4‑fluorophenyl)piperidine‑1‑carboxamide (CAS 60465‑12‑5) co‑elutes with atorvastatin impurity C under the same conditions (Rₛ < 0.8), rendering it unsuitable as a surrogate reference . This differential chromatographic behaviour is a direct consequence of the 4‑methyl substituent, which reduces polarity and increases retention on alkyl‑bonded phases.
| Evidence Dimension | Relative retention time (RRT) on C18 column under Ph. Eur. atorvastatin impurity method |
|---|---|
| Target Compound Data | RRT ≈ 0.87; Rₛ > 1.5 vs. Impurity B |
| Comparator Or Baseline | Des‑methyl analog (CAS 60465‑12‑5): RRT ≈ 0.92; Rₛ < 0.8 vs. Impurity C |
| Quantified Difference | ΔRRT ≈ +0.05 (target elutes earlier); resolution difference > 0.7 units |
| Conditions | RP‑HPLC, C18 column, acetonitrile/ammonium acetate buffer pH 4.0 gradient, UV detection at 244 nm |
Why This Matters
Only the authentic 4‑methyl compound achieves the required resolution from adjacent impurity peaks, which is mandatory for pharmacopoeial compliance and batch‑release testing of atorvastatin API.
- [1] Shulyak, N. et al. (2021). Novel HPLC method for quantification of atorvastatin and its impurities in tablets on different chromatographic columns. Sci. Pharm., 89, 34. doi:10.3390/scipharm89030034. View Source
- [2] Mittal, A. et al. (2023). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC‑HRMS/MS. J. Pharm. Biomed. Anal., 234, 115542. doi:10.1016/j.jpba.2023.115542. View Source
